2-[(4-Tert-butylphenyl)methyl]propanedioic acid
Overview
Description
“2-[(4-Tert-butylphenyl)methyl]propanedioic acid” is a chemical compound with the CAS Number: 683215-55-6 . It has a molecular weight of 250.29 and its IUPAC name is 2-(4-tert-butylbenzyl)malonic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C14H18O4/c1-14(2,3)10-6-4-9(5-7-10)8-11(12(15)16)13(17)18/h4-7,11H,8H2,1-3H3,(H,15,16)(H,17,18) .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 250.29 and its molecular formula is C14H18O4 .
Scientific Research Applications
Green Chemistry and Catalysis
One study explores an integrated process for producing methacrylic acid, a valuable chemical for various industrial applications, from 2-methyl-1,3-propanediol. This process involves bioconversion and catalytic dehydration, presenting an environmentally benign route compared to conventional methods. The research could imply potential pathways for utilizing derivatives of propanedioic acid in sustainable chemical synthesis (Pyo et al., 2012).
Organic Synthesis
The synthesis and reactivity of thiophenium-ylides, involving the reaction of propanedioic acid derivatives with cyclopenta[b]thiophenes, demonstrate the versatility of these compounds in creating heterocycles with different topologies. This area of research may highlight the utility of "2-[(4-Tert-butylphenyl)methyl]propanedioic acid" in synthesizing novel organic compounds with potential applications in drug development and materials science (Machara & Svoboda, 2012).
Materials Science
Research on the hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide solvent reveals significant insights into the modification of phenolic compounds. Such studies could suggest applications for "this compound" in materials science, particularly in developing new polymers or coatings with enhanced properties (Hiyoshi et al., 2007).
Analytical Chemistry
In analytical chemistry, the enantiodifferentiation of 1,2-propanediol in wines as phenylboronate ester using multidimensional gas chromatography-mass spectrometry showcases the potential of propanediol derivatives in sophisticated chemical analysis and quality control processes. This could imply applications for similar compounds in detecting adulteration or evaluating the composition of complex mixtures (Langen et al., 2016).
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)10-6-4-9(5-7-10)8-11(12(15)16)13(17)18/h4-7,11H,8H2,1-3H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJKUWQEUIWDBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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